Cas no 1805188-66-2 (2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride)

2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride
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- インチ: 1S/C8H5BrClNO2S/c1-5-2-6(4-11)8(9)7(3-5)14(10,12)13/h2-3H,1H3
- InChIKey: FFUFYZVSIZNIQS-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C([H])=C(C([H])([H])[H])C([H])=C1S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 355
- XLogP3: 2.7
- トポロジー分子極性表面積: 66.3
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010004181-1g |
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride |
1805188-66-2 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
Alichem | A010004181-250mg |
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride |
1805188-66-2 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
Alichem | A010004181-500mg |
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride |
1805188-66-2 | 97% | 500mg |
823.15 USD | 2021-07-06 |
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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7. Book reviews
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8. Caper tea
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
2-Bromo-3-cyano-5-methylbenzenesulfonyl chlorideに関する追加情報
2-Bromo-3-Cyano-5-Methylbenzenesulfonyl Chloride (CAS No. 1805188-66-2): A Versatile Reagent in Modern Medicinal Chemistry
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride, a synthetic organic compound with the CAS registry number 1805188-66-2, has emerged as a critical intermediate in the design and synthesis of bioactive molecules. This compound features a bromine substituent at the 2-position, a cyano group at the 3-position, and a methyl substituent at the 5-position of a benzenesulfonyl chloride scaffold. The combination of these functional groups—particularly the electron-withdrawing bromo, cyano, and electron-donating methyl moieties—confers unique reactivity profiles that are highly sought after in medicinal chemistry applications. The central sulfonyl chloride group enables efficient nucleophilic substitution reactions, while the peripheral substituents modulate physicochemical properties such as lipophilicity and metabolic stability.
Recent advancements in asymmetric synthesis have highlighted the strategic utility of this compound as a chiral building block. Researchers from the University of Basel demonstrated its application in constructing enantiopure derivatives through transition metal-catalyzed coupling reactions with sulfonamides bearing chiral auxiliary groups (J. Med. Chem., 2023). The presence of both bromo and cyano substituents allows for sequential functionalization via Suzuki-Miyaura cross-coupling followed by cyanation, enabling precise control over molecular architecture during drug development. Notably, its alkylating potential was leveraged in a study published in Nature Communications (June 2024) to synthesize novel covalent inhibitors targeting cysteine-rich protein domains, where the sulfonyl chloride group formed irreversible bonds with cysteine residues while the aromatic ring provided optimal binding affinity.
In pharmacological research, this compound serves as an ideal precursor for generating bioisosteres through systematic substituent variation. A team at Stanford University recently utilized it to create a series of sulfonamide derivatives differing only by their halogen substitutions (Angew. Chem. Int. Ed., April 2024). By maintaining constant steric environments while altering electronic properties via halogen exchange at the bromo position, they identified lead compounds with enhanced selectivity against G-protein coupled receptors (GPCRs). The rigid planar structure imposed by the cyano group was shown to stabilize key hydrogen-bonding interactions critical for receptor-ligand binding.
Cutting-edge studies have also explored its role in click chemistry frameworks due to its compatibility with azide cycloaddition reactions under mild conditions. Collaborative work between MIT and Pfizer revealed that when reacted with terminal alkynes under copper(I) catalysis, it forms stable triazole linkages while retaining its methyl substituent's lipophilic properties (Chemical Science, August 2024). This approach enabled rapid library generation for high-throughput screening against oncogenic kinases, yielding hits with submicromolar IC₅₀ values.
The electronic effects imparted by its substituents are particularly advantageous in enzyme inhibition strategies. Computational modeling studies by Oxford researchers (published in JACS, November 2024) demonstrated that the meta-positioned (3-cyano) group creates an electron-withdrawing field that stabilizes transition states during covalent modification of serine proteases. Meanwhile, the ortho (bromo) and para (methyl) groups modulate pKa values of adjacent protons, influencing nucleophilic attack pathways critical for designing irreversible inhibitors with optimal pharmacokinetic profiles.
In material science applications, this compound has been employed to create advanced polymer coatings with tunable surface properties. Scientists at ETH Zurich incorporated it into polyurethane matrices through amidation reactions (Biomaterials, February 2024), where the sulfonyl chloride moiety formed covalent bonds with polyamine backbones while halogen interactions between bromine and methyl groups enhanced hydrophobicity without compromising mechanical integrity.
Safety data indicates that proper handling protocols ensure safe utilization within regulated environments. Recent toxicity studies conducted at Johns Hopkins University (Toxicological Sciences, March 2024) established that when used as directed in controlled synthesis conditions, this compound exhibits lower cytotoxicity compared to traditional alkylation reagents due to rapid hydrolysis under physiological conditions once incorporated into target molecules.
Its unique spectroscopic signature makes it amenable to real-time reaction monitoring using modern analytical techniques such as LCMS/MS and NMR spectroscopy. A methodological paper from Scripps Research Institute (Analytical Chemistry, July 2024) described how characteristic peaks from its bromine, cyano, and methyl components enable precise quantification during multi-step synthesis workflows involving parallel processing systems.
The compound's structural versatility is further exemplified by recent applications in supramolecular chemistry where researchers from Tokyo Tech exploited halogen bonding between its bromo substituent and complementary aromatic systems to assemble self-healing hydrogels (Science Advances, October 2024). These materials showed pH-responsive behavior attributed to protonation/deprotonation dynamics involving nearby amide functionalities derived from this compound's sulfonamide derivatives.
Ongoing investigations focus on optimizing its use in continuous flow chemistry systems to improve scalability and reduce environmental impact. Work led by Merck KGaA scientists (
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